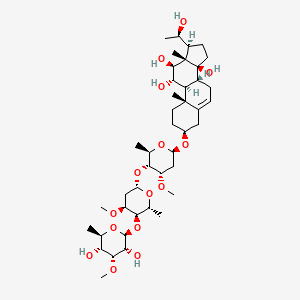
Kdo2-Lipid A (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kdo2-Lipid A is the active component of lipopolysaccharide (LPS) that mimics aspects of bacterial infection. It is highly specific for the toll-like receptor 4 (TLR4) and induces increases in eicosanoid synthesis as well as sphingolipid and sterol biosynthesis and induces lipid remodeling of glycerolipids, glycerophospholipids, and prenols. In RAW 264.7 macrophages, Kdo2-Lipid A upregulates H-PGD synthase with an EC50 value of 11 nM and TNFα with an EC50 value of 140 nM. Kdo2-Lipid A is a valuable research tool that has been used to further elucidate the inflammatory response of the macrophage lipidome.
Wissenschaftliche Forschungsanwendungen
Activation of Macrophages and Toll-like Receptor 4
- Kdo2-Lipid A from Escherichia coli is a well-defined endotoxin that activates macrophages through Toll-like receptor 4 (TLR-4) (Raetz et al., 2006).
Structural Diversity and Immunopharmacology
- The structure of Kdo2-Lipid A and its variants play a significant role in bacterial virulence and immune response modulation. This has implications for the development of new antibiotics and vaccine adjuvants (Wang, Quinn, & Yan, 2014).
Lipidomic Responses in Macrophages
- Kdo2-Lipid A affects the lipidomic response of murine macrophages, indicating its influence on lipid metabolism and immune system activation (Dennis et al., 2010).
Biosynthesis and Modification in Bacteria
- The biosynthesis and structural modification of Kdo2-Lipid A in bacteria are complex processes that have evolved to adapt to various environmental conditions, making them key targets for therapeutic interventions (Opiyo et al., 2010).
Impact on Lipid Oxidation in Food
- The presence of salts, like sodium chloride, can influence lipid oxidation in food products, which is relevant for understanding the stability and quality of food (Mariutti & Bragagnolo, 2017).
Influence on Lipid Bilayers
- Sodium and calcium chloride affect the properties of lipid bilayers, including their rigidity and membrane properties, which is significant for understanding cell membrane dynamics (Pabst et al., 2007).
Eigenschaften
Produktname |
Kdo2-Lipid A (sodium salt) |
|---|---|
Molekularformel |
C110H198N2O39P2 · 4Na |
Molekulargewicht |
2326.7 |
InChI |
InChI=1S/C110H202N2O39P2.4Na/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-1 |
InChI-Schlüssel |
LCJLFVJYTHXFIW-NURNXRJXSA-J |
SMILES |
O=P(O)([O-])O[C@@H](O1)[C@H](NC(C[C@@H](CCCCCCCCCCC)O)=O)[C@@H](OC(C[C@@H](CCCCCCCCCCC)O)=O)[C@H](O)[C@H]1CO[C@H]2[C@H](NC(C[C@@H](CCCCCCCCCCC)OC(CCCCCCCCCCC)=O)=O)[C@@H](OC(C[C@H](OC(CCCCCCCCCCCCC)=O)CCCCCCCCCCC)=O)[C@H](OP(O)([O-])=O)C(CO[C@@]3(C([ |
Synonyme |
(2R,4R,5R,6R)-2-(((2R,4R,5R,6R)-2-carboxylato-6-((S)-1,2-dihydroxyethyl)-2-(((3S,4R,5R,6R)-5-((R)-3-(dodecanoyloxy)tetradecanamido)-3-((hydrogenphosphonato)oxy)-6-(((2R,3S,4R,5R,6R)-6-((hydrogenphosphonato)oxy)-3-hydroxy-5-((R)-3-hydroxytetradecanami |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



